molecular formula C18H17F2NO5 B1668489 Furo(3,4-b)pyridine-3-carboxylic acid, 4-(4-(difluoromethoxy)phenyl)-1,4,5,7-tetrahydro-2-methyl-5-oxo-, ethyl ester CAS No. 92638-14-7

Furo(3,4-b)pyridine-3-carboxylic acid, 4-(4-(difluoromethoxy)phenyl)-1,4,5,7-tetrahydro-2-methyl-5-oxo-, ethyl ester

Cat. No. B1668489
CAS RN: 92638-14-7
M. Wt: 365.3 g/mol
InChI Key: DHQLGUXVYWAZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cgp 28861 reverses the effects of calcium channel blockaders in the frog heart.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways: Furo[3,4-b]pyridine derivatives, including those related to the specified compound, are synthesized through various chemical reactions. For instance, ethyl 3-hydroxypiconate and ethyl 3-hydroxyisonicotinate are key intermediates in the synthesis of these compounds (Morita & Shiotani, 1986), (Morita & Shiotani, 1986).
  • Chemical Transformations: These compounds can undergo various chemical transformations, such as cyclization, hydrolysis, and decarboxylation, leading to different derivatives with potential applications in chemical synthesis (Zigeuner, Knopp, & Blaschke, 1976).

Structural and Conformational Studies

  • X-Ray Powder Diffraction: The compound 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, a structurally related compound, has been analyzed using X-ray powder diffraction, providing essential data for understanding the molecular structure of these types of compounds (Wang, Suo, Zhang, Hou, & Li, 2017).

Potential Pharmaceutical Applications

  • Cardiotonic Activity: Some derivatives of furo[3,4-b]pyridine have been investigated for their cardiotonic activity, suggesting potential applications in cardiovascular pharmacology (Mosti, Menozzi, Schenone, Dorigo, Gaion, & Belluco, 1992).
  • Synthesis of Fluorinated Compounds: The synthesis of trifluoromethylated pyrano[4,3-b]pyrans, closely related to furo[3,4-b]pyridine derivatives, indicates the potential for creating novel fluorinated heterocyclic compounds, which are significant in pharmaceutical chemistry (Wang, Li, Zhang, Song, Zhang, Cao, Deng, & Shao, 2012).

properties

CAS RN

92638-14-7

Molecular Formula

C18H17F2NO5

Molecular Weight

365.3 g/mol

IUPAC Name

ethyl 4-[4-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate

InChI

InChI=1S/C18H17F2NO5/c1-3-24-16(22)13-9(2)21-12-8-25-17(23)15(12)14(13)10-4-6-11(7-5-10)26-18(19)20/h4-7,14,18,21H,3,8H2,1-2H3

InChI Key

DHQLGUXVYWAZOP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OC(F)F)C(=O)OC2)C

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OC(F)F)C(=O)OC2)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cgp 28861;  Cgp-28861;  Cgp28861.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Furo(3,4-b)pyridine-3-carboxylic acid, 4-(4-(difluoromethoxy)phenyl)-1,4,5,7-tetrahydro-2-methyl-5-oxo-, ethyl ester
Reactant of Route 2
Furo(3,4-b)pyridine-3-carboxylic acid, 4-(4-(difluoromethoxy)phenyl)-1,4,5,7-tetrahydro-2-methyl-5-oxo-, ethyl ester
Reactant of Route 3
Furo(3,4-b)pyridine-3-carboxylic acid, 4-(4-(difluoromethoxy)phenyl)-1,4,5,7-tetrahydro-2-methyl-5-oxo-, ethyl ester
Reactant of Route 4
Reactant of Route 4
Furo(3,4-b)pyridine-3-carboxylic acid, 4-(4-(difluoromethoxy)phenyl)-1,4,5,7-tetrahydro-2-methyl-5-oxo-, ethyl ester
Reactant of Route 5
Furo(3,4-b)pyridine-3-carboxylic acid, 4-(4-(difluoromethoxy)phenyl)-1,4,5,7-tetrahydro-2-methyl-5-oxo-, ethyl ester
Reactant of Route 6
Furo(3,4-b)pyridine-3-carboxylic acid, 4-(4-(difluoromethoxy)phenyl)-1,4,5,7-tetrahydro-2-methyl-5-oxo-, ethyl ester

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